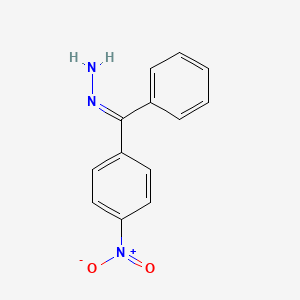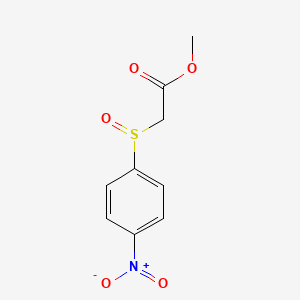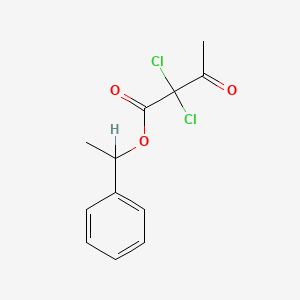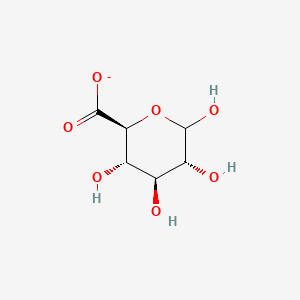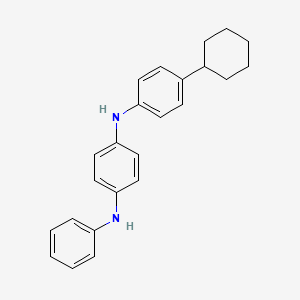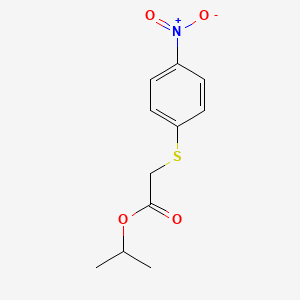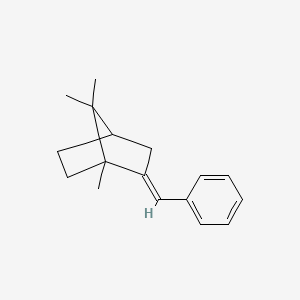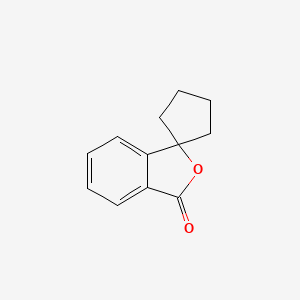![molecular formula C10H21NO B12665261 2-[(1-Ethyl-3-methylpentylidene)amino]ethanol CAS No. 85909-38-2](/img/structure/B12665261.png)
2-[(1-Ethyl-3-methylpentylidene)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 288-841-1 ist eine Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 als auf dem Markt der Europäischen Gemeinschaft befindlich galten . Die Verbindung ist für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt.
Herstellungsmethoden
Die Herstellung von EINECS 288-841-1 umfasst spezifische Synthesewege und Reaktionsbedingungen. Detaillierte Informationen zu den genauen Synthesewegen und industriellen Produktionsverfahren sind im öffentlichen Bereich nicht readily available. Im Allgemeinen beinhaltet die Synthese solcher Verbindungen mehrere Schritte, darunter die Auswahl geeigneter Ausgangsmaterialien, Reagenzien und Reaktionsbedingungen, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
EINECS 288-841-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
EINECS 288-841-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Es wird in biologischen Studien verwendet, um seine Auswirkungen auf verschiedene biologische Systeme zu verstehen.
Industrie: Es wird bei der Produktion verschiedener Industrieprodukte und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von EINECS 288-841-1 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird. Im Allgemeinen übt die Verbindung ihre Wirkung aus, indem sie an bestimmte Rezeptoren oder Enzyme bindet, was zu einer Kaskade biochemischer Reaktionen führt.
Wirkmechanismus
The mechanism of action of EINECS 288-841-1 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Generally, the compound exerts its effects by binding to specific receptors or enzymes, leading to a cascade of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
EINECS 288-841-1 kann mit anderen ähnlichen Verbindungen verglichen werden, die im EINECS-Inventar aufgeführt sind. Einige dieser ähnlichen Verbindungen umfassen:
Formaldehyd (EINECS 200-001-8): Bekannt für seine Verwendung bei der Herstellung von Harzen und als Desinfektionsmittel.
Guanidiniumchlorid (EINECS 200-002-3): Wird bei der Protein-Denaturierung und als Reagenz in der Molekularbiologie verwendet.
Dexamethason (EINECS 200-003-9): Ein Kortikosteroid, das zur Behandlung von entzündlichen und Autoimmunerkrankungen verwendet wird.
Die Einzigartigkeit von EINECS 288-841-1 liegt in seiner spezifischen chemischen Struktur und der Bandbreite an Anwendungen, die es in verschiedenen Bereichen bietet.
Eigenschaften
CAS-Nummer |
85909-38-2 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-(5-methylheptan-3-ylideneamino)ethanol |
InChI |
InChI=1S/C10H21NO/c1-4-9(3)8-10(5-2)11-6-7-12/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
OSNSQCLFYFFSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(=NCCO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


